molecular formula C10H17N B14488699 3-Ethyl-2-methylhept-2-enenitrile CAS No. 63967-60-2

3-Ethyl-2-methylhept-2-enenitrile

Cat. No.: B14488699
CAS No.: 63967-60-2
M. Wt: 151.25 g/mol
InChI Key: OQOOREHMVPYVKV-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylhept-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by a nitrile group (-CN) attached to a heptene backbone with ethyl and methyl substituents. This compound is part of the nitrile family, known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

    Reduction: Reduction of nitriles typically yields primary amines.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-2-methylhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylhept-2-enenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylhept-2-enenitrile: Similar structure but lacks the ethyl substituent.

    3-Ethylhept-2-enenitrile: Similar structure but lacks the methyl substituent.

    Hept-2-enenitrile: The simplest form without any substituents.

Uniqueness

3-Ethyl-2-methylhept-2-enenitrile is unique due to the presence of both ethyl and methyl substituents, which can influence its reactivity and physical properties compared to its simpler analogs .

Properties

CAS No.

63967-60-2

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3-ethyl-2-methylhept-2-enenitrile

InChI

InChI=1S/C10H17N/c1-4-6-7-10(5-2)9(3)8-11/h4-7H2,1-3H3

InChI Key

OQOOREHMVPYVKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)C#N)CC

Origin of Product

United States

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